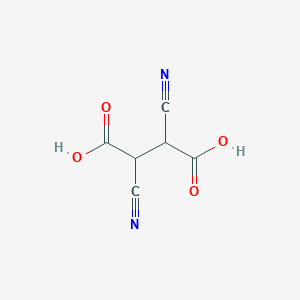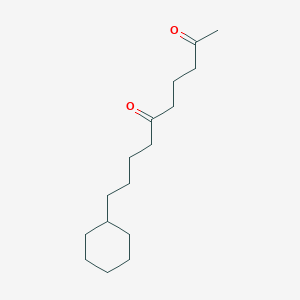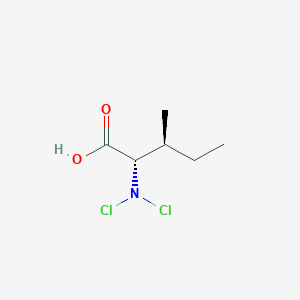
N,N-Dichloro-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dichloro-L-isoleucine: is a chemical compound derived from L-isoleucine, an essential branched-chain amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the isoleucine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-isoleucine typically involves the chlorination of L-isoleucine. One common method is the reaction of L-isoleucine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Dichloro-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound back to L-isoleucine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dichloro derivatives, while substitution reactions can produce a variety of functionalized isoleucine compounds.
科学的研究の応用
Chemistry: N,N-Dichloro-L-isoleucine is used as a reagent in organic synthesis for the introduction of chlorine atoms into molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of chlorinated amino acids on protein structure and function. It serves as a model compound for studying the impact of chlorination on biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to modify proteins and peptides makes it a valuable tool in drug design and discovery.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of N,N-Dichloro-L-isoleucine involves the interaction of its chlorine atoms with biological molecules. The compound can form covalent bonds with amino acids, peptides, and proteins, leading to modifications in their structure and function. These interactions can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and signal transduction pathways.
類似化合物との比較
N,N-Dichloro-L-leucine: Similar to N,N-Dichloro-L-isoleucine but derived from L-leucine.
N,N-Dichloro-L-valine: Derived from L-valine and shares similar chemical properties.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with comparable reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atom. This unique configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
59384-07-5 |
|---|---|
分子式 |
C6H11Cl2NO2 |
分子量 |
200.06 g/mol |
IUPAC名 |
(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 |
InChIキー |
FHJMCLSDUMVGBX-WHFBIAKZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl |
正規SMILES |
CCC(C)C(C(=O)O)N(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
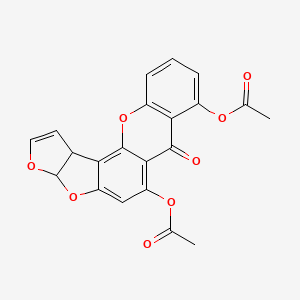
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
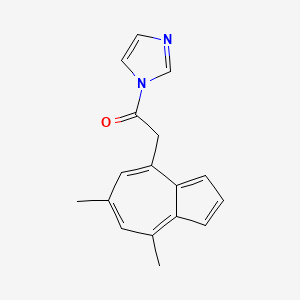
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
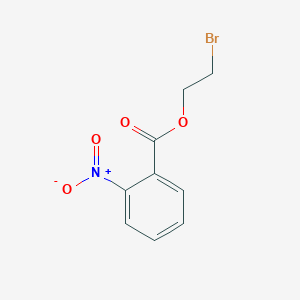
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

